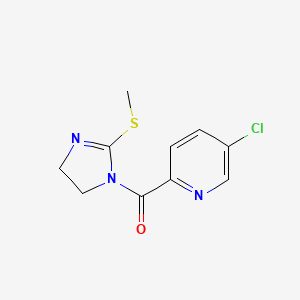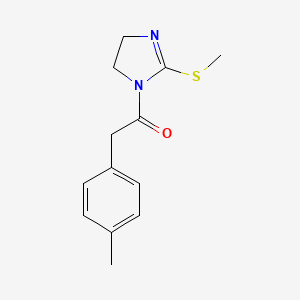
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the inhibition of enzymes and receptors. Specifically, it has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cellular signaling pathways. By inhibiting these enzymes, this compound can potentially disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments is its specificity for certain enzymes and receptors. This can make it a useful tool for studying the roles of these molecules in cellular signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its potential efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. One direction is to further investigate its potential for drug development, particularly in the treatment of cancer and neurological disorders. Another direction is to study its effects on different types of cancer cells, to determine its potential efficacy in different cancer types. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for use in combination with other drugs.
Métodos De Síntesis
The synthesis of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the reaction of 2-methylsulfanyl-4,5-dihydroimidazole with 5-chloropyridin-2-yl-carbaldehyde in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
(5-chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-16-10-12-4-5-14(10)9(15)8-3-2-7(11)6-13-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGQGZGGROYCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)

![2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)


